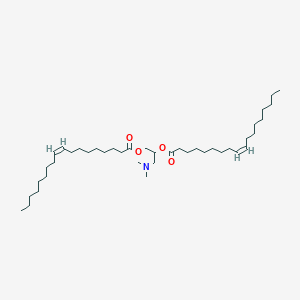![molecular formula C5H4N4O2 B7796077 1,2-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B7796077.png)
1,2-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione
Vue d'ensemble
Description
The compound with the identifier “1,2-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione” is a research compound with the molecular formula C5H4N4O2 and a molecular weight of 152.11 g/mol . It is known for its high purity, typically around 95%, and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 1,2-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione involves several synthetic routes, including the use of enamides and enecarbamates in asymmetric synthesis. Common reactions include the Mannich Reaction, Michael Reaction, and Cyclization Reactions. These reactions typically require specific catalysts and controlled conditions to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not detailed, the compound is available for research purposes and is produced with high purity standards. The production process likely involves stringent quality control measures to maintain its high purity and suitability for research applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound.
Applications De Recherche Scientifique
1,2-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione has a wide range of scientific research applications, including:
Chemically Induced Dimerization in Cellular Processes: Used to study biological processes with high precision and spatiotemporal resolution.
Asymmetric Synthesis: Plays a role in complex organic synthesis, including Mannich Reaction, Michael Reaction, and Cyclization Reactions.
PROTAC-CID Systems for Gene Regulation: Used in inducible gene regulation and editing, offering tools for transient genome manipulation and gene activation in vivo.
CD45RA Depletion in Stem Cell Transplantation: Used as a criterion for CD45RA depletion in stem cell transplantation, reducing graft-versus-host disease risks.
Survival and Function of T Cells: Relevant in immunology and cell survival studies.
Photocaged-Photocleavable CID for Protein Localization: Controls protein localization and function in living cells, beneficial for studying cell signaling networks.
Carbon Isotope Discrimination in Agriculture: Utilized in the study of water use efficiency and productivity of barley.
Networking Technology: Mentioned in a framework for maintaining legacy applications in networking.
Mécanisme D'action
The mechanism of action for 1,2-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione involves its role in chemically induced dimerization and other cellular processes. It interacts with specific molecular targets and pathways, including signal transductions, membrane, and protein trafficking. The compound’s ability to induce dimerization and regulate gene expression makes it a valuable tool in various research applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,2-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione include other chemically induced dimerization agents and compounds used in asymmetric synthesis. Some examples include:
4,4’-Difluorobenzophenone: An organic compound used as a precursor to polyetherether ketone.
Various Enamides and Enecarbamates: Used in asymmetric synthesis reactions.
Uniqueness
This compound is unique due to its high purity and specific applications in chemically induced dimerization and gene regulation. Its ability to control protein localization and function in living cells sets it apart from other similar compounds.
Propriétés
IUPAC Name |
1,2-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNFUBHNUDHIGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=O)NC2=O)NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=NC(=O)NC2=O)NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride](/img/structure/B7796044.png)
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(methylsulfanyl)propanoate](/img/structure/B7796059.png)
![2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-7,8-dihydro-1H-pteridin-4-one](/img/structure/B7796067.png)

![(3aR,4S,6R)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B7796081.png)
![2,4-dimethoxy-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7796089.png)
![2,4-dimethyl-1H-pyrido[2,3-b]indole](/img/structure/B7796094.png)

